

N-Formyl Maraviroc-d6 chemical structure and properties

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Compound of Interest		
Compound Name:	N-Formyl Maraviroc-d6	
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N-Formyl Maraviroc-d6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **N-Formyl Maraviroc-d6**. This deuterated analog of an N-formylated metabolite of Maraviroc is a critical tool in pharmacokinetic and metabolic studies of the parent drug, a CCR5 antagonist used in the treatment of HIV-1 infection.

Core Chemical and Physical Properties

N-Formyl Maraviroc-d6 is a stable isotope-labeled version of N-Formyl Maraviroc, where six hydrogen atoms on the isopropyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.



Property	Value	
Chemical Name	4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide	
Molecular Formula	C30H35D6F2N5O2[1][2]	
Molecular Weight	547.71 g/mol [1]	
CAS Number	1346597-31-6[1][2]	
Purity	>98%[2]	
Appearance	Data not available	
Storage Condition	Data not available	

Chemical Structure

The chemical structure of **N-Formyl Maraviroc-d6** is characterized by the core Maraviroc structure with the addition of a formyl group to the secondary amine and the incorporation of six deuterium atoms on the isopropyl moiety.

Caption: Chemical structure of N-Formyl Maraviroc-d6.

Synthesis

The synthesis of **N-Formyl Maraviroc-d6** involves a multi-step process that builds upon the established synthetic routes for Maraviroc. The key final steps involve the introduction of the deuterated isopropyl group and the N-formylation. While a specific detailed protocol for **N-Formyl Maraviroc-d6** is not publicly available, a plausible synthetic pathway can be inferred from the synthesis of Maraviroc and its analogs.

A likely synthetic approach would involve:

• Synthesis of the core Maraviroc structure: Following established literature procedures for the synthesis of Maraviroc, which typically involves the coupling of three key fragments: 4,4-



difluorocyclohexanecarboxylic acid, a chiral phenylpropyl amine linker, and a triazolesubstituted tropane moiety.

- Introduction of the deuterated isopropyl group: The deuterated isopropyl group is
 incorporated during the synthesis of the triazole-substituted tropane fragment. This is
 achieved by using a deuterated precursor, such as deuterated isobutyryl chloride or a related
 reagent, in the formation of the triazole ring.
- N-formylation: The final step is the formylation of the secondary amine on the Maraviroc-d6 backbone. This can be achieved using various formylating agents, such as formic acid with a coupling agent or a mixed anhydride of formic acid.

Experimental Protocols: Bioanalysis

The primary application of **N-Formyl Maraviroc-d6** is as an internal standard in the quantitative analysis of Maraviroc and its metabolites in biological matrices. The following is a representative experimental protocol for the analysis of Maraviroc in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can be adapted for **N-Formyl Maraviroc-d6**.

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of N-Formyl Maraviroc-d6 internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Liquid Chromatography (LC)



- Column: A reversed-phase column, such as a C18 or C8 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:

0-0.5 min: 95% A

0.5-2.5 min: Linear gradient to 5% A

2.5-3.0 min: Hold at 5% A

3.0-3.1 min: Linear gradient back to 95% A

3.1-4.0 min: Hold at 95% A to re-equilibrate.

Flow Rate: 0.4 mL/min.

• Column Temperature: 40°C.

Injection Volume: 5 μL.

- 3. Tandem Mass Spectrometry (MS/MS)
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Maraviroc: Precursor ion (Q1) m/z 514.3 -> Product ion (Q3) m/z 390.2
 - N-Formyl Maraviroc-d6 (Internal Standard): Precursor ion (Q1) m/z 548.7 -> Product ion (Q3) m/z (predicted based on fragmentation of the non-deuterated N-formyl metabolite).
 Note: The exact product ion for the internal standard would need to be determined experimentally by infusion into the mass spectrometer. A likely fragmentation would involve the loss of the formyl group and parts of the cyclohexyl ring, similar to Maraviroc.







• Instrument Parameters (to be optimized for the specific instrument):

o Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

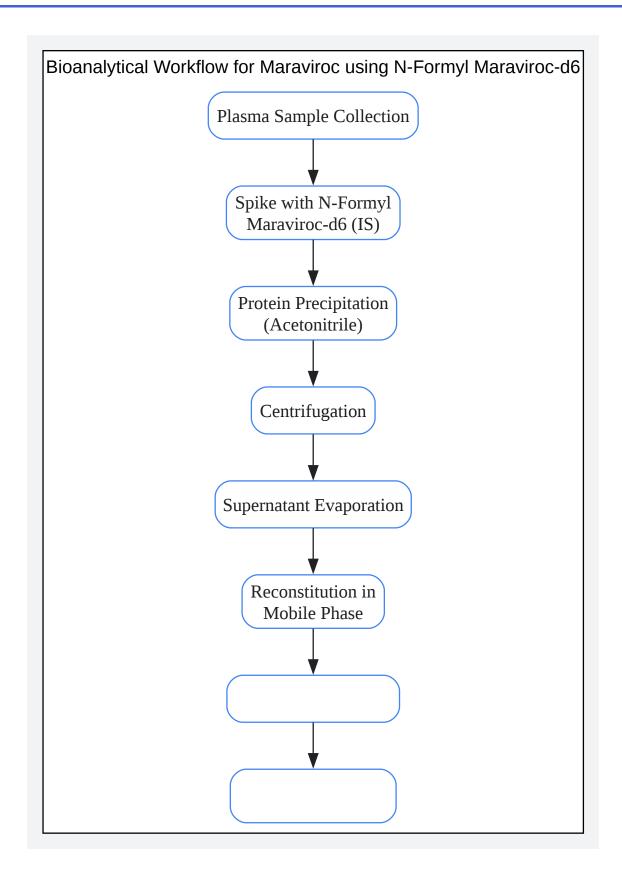
Collision Gas: Argon

o Collision Energy: Optimized for each transition.

Signaling Pathways and Workflows

The following diagrams illustrate the logical relationships in the analysis of **N-Formyl Maraviroc-d6**.





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Caption: Bioanalytical workflow for Maraviroc quantification.



This guide provides a foundational understanding of **N-Formyl Maraviroc-d6** for research and drug development purposes. For specific applications, further optimization of the described methodologies is recommended.

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References

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